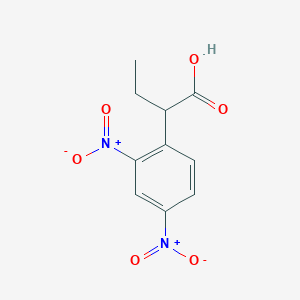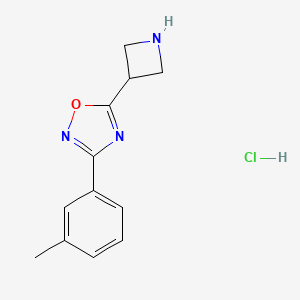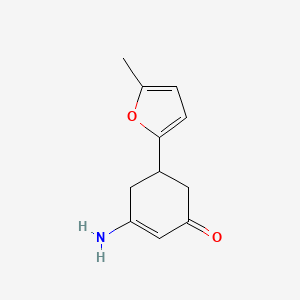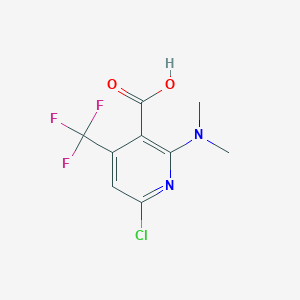
6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinic acid
Vue d'ensemble
Description
6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinic acid is a chemical compound with the molecular formula C9H8ClF3N2O2 It is a derivative of nicotinic acid, characterized by the presence of chloro, dimethylamino, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinic acid typically involves multi-step organic reactions. One common method includes the chlorination of a nicotinic acid derivative, followed by the introduction of dimethylamino and trifluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new derivatives.
Reduction: This reaction can reduce specific functional groups, altering the compound’s chemical properties.
Substitution: The chloro, dimethylamino, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized nicotinic acid derivatives.
Applications De Recherche Scientifique
6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinic acid involves its interaction with specific molecular targets. The chloro, dimethylamino, and trifluoromethyl groups contribute to its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-4-trifluoromethyl-nicotinic acid: Similar in structure but lacks the dimethylamino group.
2-Dimethylamino-4-trifluoromethyl-nicotinic acid: Similar but lacks the chloro group.
4-Trifluoromethyl-nicotinic acid: Lacks both the chloro and dimethylamino groups.
Uniqueness
6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinic acid is unique due to the combination of chloro, dimethylamino, and trifluoromethyl groups, which confer distinct chemical properties and potential applications. This combination enhances its reactivity and specificity in various chemical and biological contexts.
Propriétés
IUPAC Name |
6-chloro-2-(dimethylamino)-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N2O2/c1-15(2)7-6(8(16)17)4(9(11,12)13)3-5(10)14-7/h3H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAHJPLSFSXVHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC(=N1)Cl)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


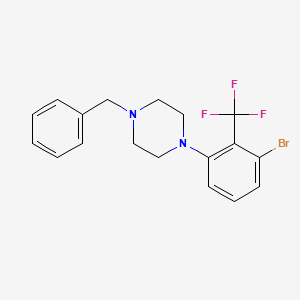
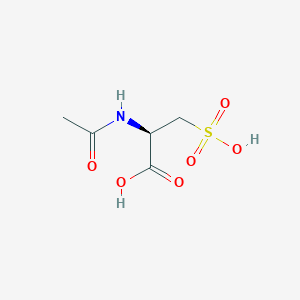
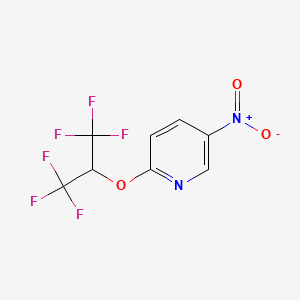
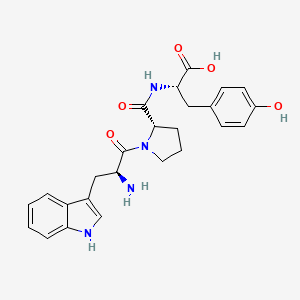
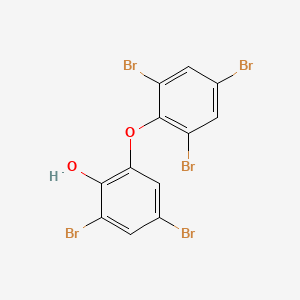
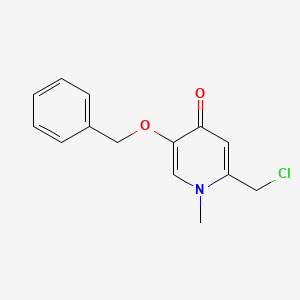
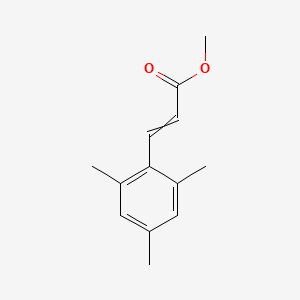

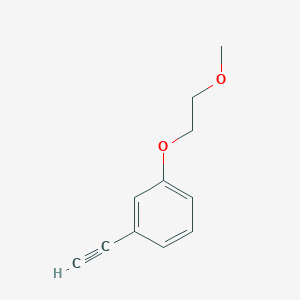
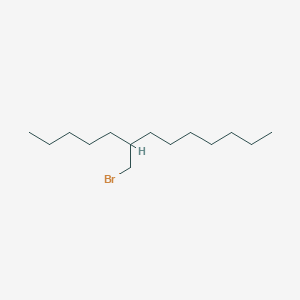
![4,7-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B1443734.png)
